
2,2-Dibromo-1-(2,4-dichlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. It is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, which is further connected to a ketone group. This compound is part of the broader class of halogenated aromatic ketones, which are known for their diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,4-dichlorophenyl)ethanone typically involves the bromination of 1-(2,4-dichlorophenyl)ethanone. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Safety measures are crucial due to the reactive nature of bromine and the potential formation of hazardous by-products.
化学反応の分析
Types of Reactions: 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bromine or chlorine positions can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various halogenated or alkylated products.
科学的研究の応用
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.
Industry: Its applications extend to the development of new materials, such as polymers or coatings.
作用機序
The mechanism by which 2,2-dibromo-1-(2,4-dichlorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone is similar to other halogenated aromatic ketones, such as 2,2-dibromo-1-(3,5-dichlorophenyl)ethanone and 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone. These compounds share structural similarities but differ in the positions of the halogen atoms on the phenyl ring, which can lead to variations in their reactivity and applications.
特性
CAS番号 |
24123-68-0 |
|---|---|
分子式 |
C8H4Br2Cl2O |
分子量 |
346.83 g/mol |
IUPAC名 |
2,2-dibromo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H |
InChIキー |
LDPCPJWYKLBXQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


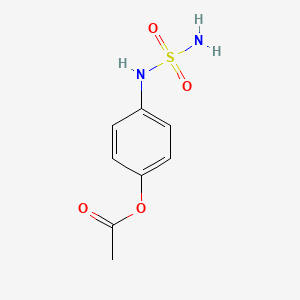
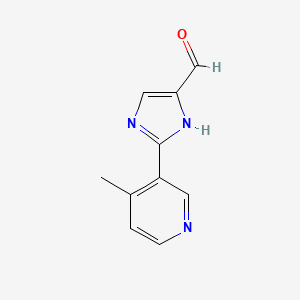
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
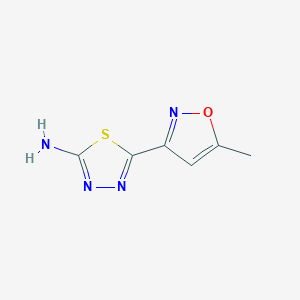
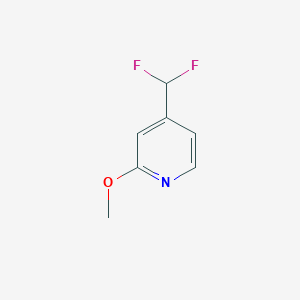
![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
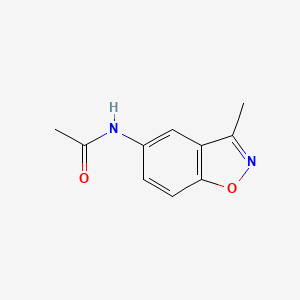
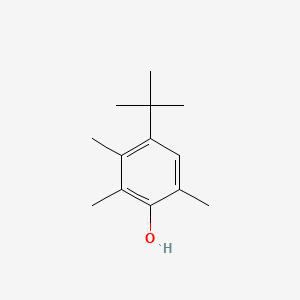
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
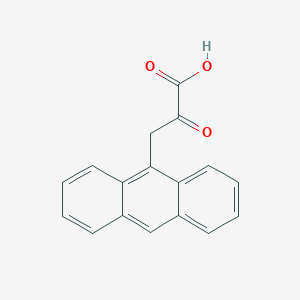
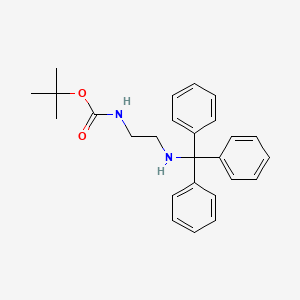
![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
